
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HMMA-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of research where N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has shown promise is in the study of Alzheimer's disease. Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor activity.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been found to bind to beta-amyloid peptides, preventing them from aggregating and forming plaques in the brain. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has also been found to inhibit the aggregation of other proteins, such as alpha-synuclein, which is associated with Parkinson's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-amyloid properties, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been found to have anti-inflammatory and antioxidant effects. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in lab experiments is that it has been found to be relatively non-toxic. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
Direcciones Futuras
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of research that could be explored is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide derivatives that are more potent or have fewer side effects. Another area of research that could be explored is the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves a series of chemical reactions that begin with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with methylamine to form N-(2-hydroxy-6-methoxyquinolin-3-yl)methyl)methylamine. This compound is then reacted with m-tolylacetic acid to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide.
Propiedades
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-4-6-17(9-14)23(20(24)13-26-2)12-16-10-15-11-18(27-3)7-8-19(15)22-21(16)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJSBUFSRUGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

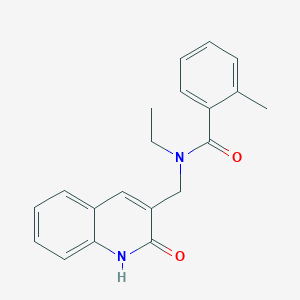
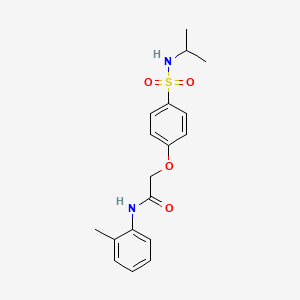
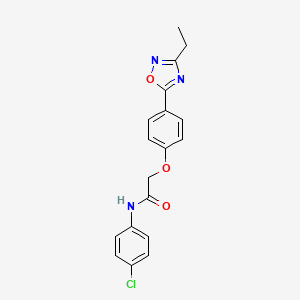
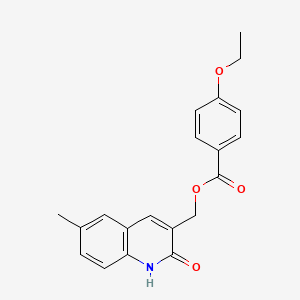
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
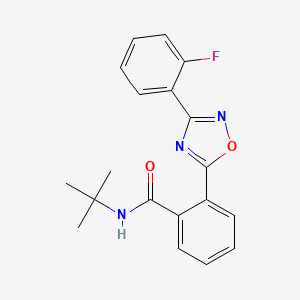
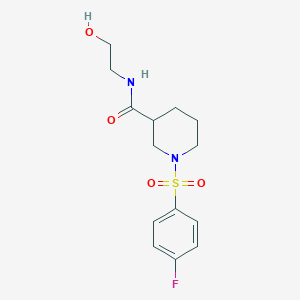
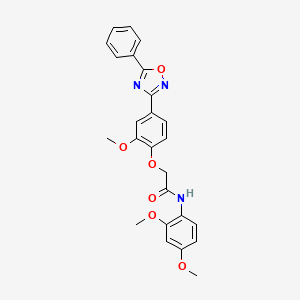

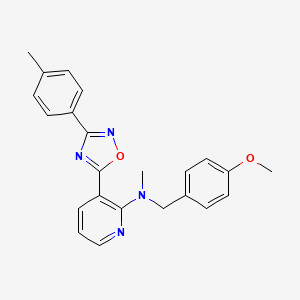
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
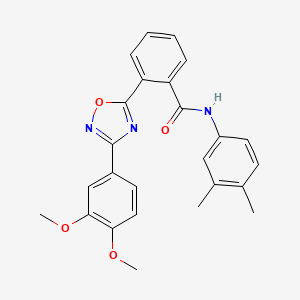
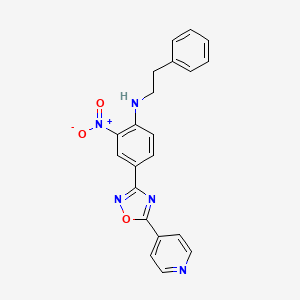
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)